molecular formula C20H25NO6 B11152201 4-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

4-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

Cat. No.: B11152201
M. Wt: 375.4 g/mol
InChI Key: CDGKEIVKDFXPPQ-UHFFFAOYSA-N
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Description

4-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes a chromen-7-yl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-7-yl Moiety: The chromen-7-yl moiety can be synthesized through the condensation of salicylaldehyde with a suitable β-keto ester under acidic conditions.

    Introduction of the Butyl and Methyl Groups: The butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Acetylamino Group: The acetylamino group is introduced by reacting the chromen-7-yl derivative with acetic anhydride and an amine.

    Final Coupling with Butanoic Acid: The final step involves coupling the acetylamino derivative with butanoic acid using a coupling reagent such as N,N’-carbonyldiimidazole (CDI).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

4-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as photoactive polymers.

Mechanism of Action

The mechanism of action of 4-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as DNA gyrase, inhibiting their activity and leading to antimicrobial effects.

    Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
  • (3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid

Comparison

Compared to similar compounds, 4-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is unique due to its specific acetylamino and butanoic acid moieties. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

4-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid, a derivative of the coumarin family, has garnered attention for its potential biological activities. This compound features a complex structure that combines a chromen-2-one core with various functional groups, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H25NO6C_{20}H_{25}NO_6 with a molecular weight of approximately 375.4 g/mol. The structure includes a butyl group, a methyl group, and an acetic acid moiety, which are crucial for its biological activity.

Property Value
Molecular FormulaC20H25NO6
Molecular Weight375.4 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, potentially influencing metabolic pathways and inflammatory responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding : It can bind to receptors that mediate physiological responses, possibly leading to therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

Antimicrobial Activity

Studies have shown that coumarin derivatives possess antimicrobial properties. For instance, the compound's structural motif has been associated with the inhibition of bacterial growth.

Anti-inflammatory Effects

Research has indicated that related compounds can suppress pro-inflammatory cytokines. For example, in studies involving TNF-α/IFN-γ-treated cells, similar coumarin derivatives demonstrated the ability to inhibit NF-kB signaling pathways, reducing inflammation markers such as IL-6 and TNF-α .

Anticancer Potential

The anticancer activity of coumarin derivatives has been documented in various studies. The presence of specific substituents on the chromenone structure enhances cytotoxicity against cancer cell lines. For example, compounds with similar structures have shown significant growth inhibition in A431 and Jurkat cell lines .

Case Studies and Research Findings

  • Study on Cytotoxicity : A study demonstrated that derivatives of coumarin exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.
    Compound Cell Line IC50 (µM)
    N-(3-methoxybenzyl)-2-(chromen)A431<10
    Another coumarin derivativeJurkat<20
  • Anti-inflammatory Mechanism : Research involving inflammatory models showed that coumarin derivatives could significantly reduce the secretion of inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for synthesizing 4-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid?

  • Methodology : Synthesis involves multi-step reactions starting from coumarin derivatives. A common route includes esterification of 7-hydroxy-4-methylcoumarin with butyl bromide, followed by introducing the acetic acid moiety. Reaction conditions (e.g., reflux in DMF with potassium carbonate) are critical for yield optimization. Purification employs column chromatography and recrystallization .
  • Optimization : Adjusting solvent polarity, temperature, and stoichiometric ratios improves intermediate stability. For example, dimethylformamide (DMF) enhances nucleophilic substitution efficiency during esterification .

Q. How is the compound characterized structurally and chemically?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., butyl, methyl, and acetyl groups) via chemical shifts and coupling patterns.
  • Mass Spectrometry (MS) : Validates molecular weight (394.42 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Utilizes SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .

Q. What are the primary physicochemical properties relevant to experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water, necessitating solvent optimization for biological assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Data Analysis :

  • Assay Conditions : Variability in cell lines (e.g., bacterial vs. mammalian) and incubation times may explain discrepancies. Standardize protocols using CLSI guidelines for reproducibility .
  • Metabolite Interference : Phase I metabolites (e.g., hydroxylated derivatives) might exhibit off-target effects. Use LC-MS to track metabolic stability .
    • Statistical Validation : Apply ANOVA to compare dose-response curves across studies, accounting for outliers via Grubbs’ test .

Q. What computational strategies predict the compound’s binding mode to biological targets (e.g., enzymes)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic sites (e.g., cytochrome P450 or kinase domains).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds with the chromen-2-one core and butanoic acid moiety .
  • Validation : Cross-reference computational results with mutagenesis studies (e.g., alanine scanning of target residues) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Substituent Modification :

  • Butyl Chain : Shortening or branching may alter lipophilicity and membrane permeability.
  • Methyl Group (C8) : Replace with electron-withdrawing groups (e.g., -Cl) to enhance electrophilic reactivity .
    • Functional Group Addition : Introduce a tertiary amine to the butanoic acid moiety to improve solubility and pharmacokinetics .
    • High-Throughput Screening : Use fragment-based libraries to identify synergistic scaffolds (e.g., fused pyridazines) .

Q. Tables for Key Data

Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventDMF+35%
Temperature80°C (reflux)+20%
BaseK₂CO₃+15%

Table 2: Bioactivity Data Comparison

Assay TypeIC₅₀ (μM)Cell LineConfounding FactorReference
Anticancer12.3 ± 1.2MCF-7Serum protein binding
Antimicrobial45.8 ± 3.1S. aureusEfflux pump overexpression

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

4-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C20H25NO6/c1-3-4-6-14-11-19(25)27-20-13(2)16(9-8-15(14)20)26-12-17(22)21-10-5-7-18(23)24/h8-9,11H,3-7,10,12H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

CDGKEIVKDFXPPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCC(=O)O

Origin of Product

United States

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